molecular formula C7H14ClNO4 B3431271 N-(2-Carboxyethyl)-N-methyl-b-alanine HCl CAS No. 89896-03-7

N-(2-Carboxyethyl)-N-methyl-b-alanine HCl

Cat. No. B3431271
CAS RN: 89896-03-7
M. Wt: 211.64 g/mol
InChI Key: FNKYPGYWCTVAFP-UHFFFAOYSA-N
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Description

Tris(2-carboxyethyl)phosphine hydrochloride (TCEP.HCl) is a non-volatile solid and a strong reducing agent . It has various biological applications such as in vitro and in vivo reduction of disulfide bonds in various peptides .


Synthesis Analysis

N-(2-Carboxyethyl)chitosan can be obtained by the reaction between chitosan and 3-halopropionic acid (such as 3-chloropropionic acid, 3-bromopropanoic acid, and 3-iodopropionic acid) in the presence of sodium hydroxide or sodium hydrocarbonate .


Molecular Structure Analysis

TCEP is often prepared and used as a hydrochloride salt (TCEP-HCl) with a molecular weight of 286.65 gram/mol .


Chemical Reactions Analysis

TCEP has been extensively used in a wide range of applications to reduce disulfide bonds, to maintain free sulfhydryl groups, and for subsequent structural analysis in proteins .


Physical And Chemical Properties Analysis

TCEP.HCl is a non-volatile solid. It is soluble in water and available as a stabilized solution at neutral pH . The molecular weight of TCEP.HCl is 286.65 g/mol .

Safety And Hazards

TCEP.HCl is classified as a skin corrosive and serious eye damage. It may cause respiratory irritation .

Future Directions

There is ongoing research into the use of chitosan and its derivatives in various fields due to its excellent chemical, physical, and biological properties . The development of suitable procedures for the preparation of water-soluble derivatives of chitosan is one of the most promising methods .

properties

IUPAC Name

3-[2-carboxyethyl(methyl)amino]propanoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO4.ClH/c1-8(4-2-6(9)10)5-3-7(11)12;/h2-5H2,1H3,(H,9,10)(H,11,12);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNKYPGYWCTVAFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCC(=O)O)CCC(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-Carboxyethyl)-N-methyl-b-alanine HCl

CAS RN

89896-03-7
Record name 3-[(2-carboxyethyl)(methyl)amino]propanoic acid hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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